Diisooctyl phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(6-methylheptyl) hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35O4P/c1-15(2)11-7-5-9-13-19-21(17,18)20-14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAMIIGIIUQQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOP(=O)(O)OCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35O4P | |
| Record name | DIISOOCTYL ACID PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3228 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401014864 | |
| Record name | Phosphoric acid, diisooctyl ester | |
| Source | EPA DSSTox | |
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Molecular Weight |
322.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diisooctyl acid phosphate is a colorless liquid. It will burn though it may require some effort to ignite. It is corrosive to metals and tissue., Liquid, Colorless liquid; [CAMEO] | |
| Record name | DIISOOCTYL ACID PHOSPHATE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Phosphoric acid, diisooctyl ester | |
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| Record name | Diisooctyl phosphate | |
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Vapor Pressure |
0.00000005 [mmHg] | |
| Record name | Diisooctyl phosphate | |
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Color/Form |
Liquid | |
CAS No. |
27215-10-7 | |
| Record name | DIISOOCTYL ACID PHOSPHATE | |
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| URL | https://cameochemicals.noaa.gov/chemical/3228 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Diisooctyl phosphate | |
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| Record name | Phosphoric acid, diisooctyl ester | |
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| Record name | Phosphoric acid, diisooctyl ester | |
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| Record name | Diisooctyl hydrogen phosphate | |
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| Record name | DIISOOCTYL PHOSPHATE | |
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| Record name | DIISOOCTYL PHOSPHATE | |
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Synthesis and Derivatization of Diisooctyl Phosphate
Esterification Pathways for Diisooctyl Phosphate (B84403)
The formation of diisooctyl phosphate is achieved through several key esterification methods. These include the direct reaction of phosphoric acid with an alcohol, transesterification processes, and routes involving phosphorus oxychloride.
Reaction with Phosphoric Acid and Alcohols
The direct esterification of phosphoric acid with isooctyl alcohol represents a fundamental method for producing this compound. smolecule.comchembk.com This process involves heating the reactants, often in the presence of a catalyst, to facilitate the formation of the phosphate ester. smolecule.com The reaction conditions are carefully controlled to drive the equilibrium towards the desired product. However, this method can present challenges, such as prolonged reaction times and the formation of monoester contaminants, which may require subsequent purification steps.
Transesterification Processes
Transesterification offers an alternative route to this compound. This process typically involves the reaction of a different phosphate ester, such as triphenyl phosphite, with isooctyl alcohol. google.com The exchange of the aryl or other alkyl groups with the isooctyl group yields the desired product. This method can be catalyzed by either acidic or basic catalysts. While transesterification can be effective, it may result in a mixture of products, necessitating purification to isolate the this compound. epo.org
Phosphorus Oxychloride Routes and Subsequent Hydrolysis
A common and industrially significant method for synthesizing this compound involves the use of phosphorus oxychloride (POCl₃). chembk.com In this process, phosphorus oxychloride is reacted with isooctyl alcohol (specifically 2-ethylhexanol) to form a this compound chloride intermediate. chembk.com This intermediate is then hydrolyzed, often using a base like lye to produce the sodium salt of this compound. chembk.comontosight.ai Subsequent acidification, for instance with sulfuric acid, yields the final this compound product. chembk.com This route allows for a high degree of control over the stoichiometry and can lead to high-purity products. epo.org The reaction is typically carried out in a stepwise manner to manage the reactivity of the phosphorus oxychloride and control the temperature. google.com
Catalytic Systems in this compound Synthesis
Catalysts play a crucial role in the synthesis of this compound by enhancing reaction rates and influencing product selectivity. The choice of catalyst depends on the specific synthesis pathway.
Acidic and Basic Catalysis
Both acidic and basic catalysts are employed in the synthesis of this compound.
Acidic Catalysis : Strong acids like sulfuric acid are traditionally used as catalysts in the direct esterification of phosphoric acid with isooctyl alcohol. Lewis acids are also utilized as catalysts, particularly in the reaction between isooctyl alcohol and phosphorus oxychloride. google.com Acidic catalysts are also known to accelerate transesterification reactions.
Basic Catalysis : Basic catalysts, such as sodium hydroxide, can be used in transesterification processes. google.com In the phosphorus oxychloride route, a base is essential for the hydrolysis of the this compound chloride intermediate. chembk.com Potassium phosphate, in the presence of a phase transfer catalyst like benzyltriethylammonium chloride, has been shown to be an effective catalytic system for transesterification reactions. researchgate.net
| Catalyst Type | Synthesis Pathway | Example |
| Acidic | Direct Esterification | Sulfuric Acid |
| Acidic | Phosphorus Oxychloride Route | Lewis Acid google.com |
| Acidic | Transesterification | General Acid Catalysts |
| Basic | Transesterification | Sodium Hydroxide google.com |
| Basic | Phosphorus Oxychloride Route (Hydrolysis) | Lye chembk.com |
| Basic | Transesterification | Potassium Phosphate researchgate.net |
Ion Exchange Resin-Mediated Synthesis
Ion exchange resins have emerged as effective solid catalysts in the synthesis of phosphate esters. These resins, particularly those with sulfonic acid groups, can serve as strong acid catalysts for esterification reactions. researchgate.net Their use offers several advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling. researchgate.net Ion exchange resins have been successfully used in the synthesis of related organophosphorus compounds, demonstrating their applicability in these types of reactions. google.comtechscience.com Lanthanide ions immobilized on ion exchange resins have also been investigated as catalysts for selective acylation, a related reaction type. scholaris.ca
| Catalyst System | Key Features |
| Traditional Homogeneous Catalysts (e.g., Sulfuric Acid) | Effective but can lead to side reactions and purification challenges. |
| Ion Exchange Resins | Solid catalysts that are easily separated and recycled, offering a cleaner process. researchgate.net |
Influence of Catalyst Properties on Reaction Efficiency
The synthesis of this compound, typically through the esterification of a phosphorus source with isooctyl alcohol, is significantly influenced by the catalyst employed. Solid acid catalysts are often favored as they are easily separated from the reaction mixture, can be regenerated and reused, and can eliminate the corrosive nature of liquid acids. tandfonline.comtandfonline.com The catalytic performance is intrinsically linked to specific properties such as surface area, acidity, and crystallinity. tandfonline.comtandfonline.com
Research into solid acid catalysts like tetravalent bimetallic acid (TBMA) salts, such as amorphous zirconium titanium phosphate (ZTPA), has provided insights into these relationships. tandfonline.comtandfonline.com Key findings indicate that:
Acidity and Ion-Exchange Capacity (IEC): A higher IEC suggests a greater protonating ability, which is crucial for catalytic activity in acid-catalyzed reactions. Amorphous ZTPA has been shown to have a higher IEC compared to its single salt counterparts and crystalline versions. tandfonline.com
Surface Area: An increase in the amount of catalyst generally leads to a higher product yield due to the proportional increase in the number of available active sites. tandfonline.com
Crystallinity: Amorphous phases of catalysts like zirconium titanium phosphate tend to exhibit higher catalytic activity than their crystalline counterparts. tandfonline.comtandfonline.com This is often because both surface area and surface acidity can decrease with increasing crystallinity. tandfonline.comtandfonline.com
The selection of the catalyst is a critical parameter. While traditional catalysts like sulfuric acid are effective, they can lead to side reactions and present challenges in post-reaction purification. The development of heterogeneous solid acid catalysts represents a greener, more efficient approach. tandfonline.comtandfonline.com
Table 1: Comparative Properties of Amorphous vs. Crystalline Phosphate Catalysts This table illustrates the general findings that amorphous catalysts often possess properties more favorable for esterification reactions compared to their crystalline counterparts. Data is based on findings for zirconium titanium phosphate catalysts. tandfonline.comtandfonline.com
| Catalyst Property | Amorphous Phase (e.g., ZTPA) | Crystalline Phase (e.g., ZTPC) | Influence on Reaction Efficiency |
| Ion-Exchange Capacity (meq/g) | Higher (e.g., 3.36) tandfonline.com | Lower (e.g., 2.90) tandfonline.com | Higher IEC indicates more acid sites, enhancing catalytic activity. tandfonline.com |
| Catalytic Activity | Higher tandfonline.comtandfonline.com | Lower tandfonline.comtandfonline.com | Higher activity leads to greater product yield in a given time. |
| Surface Acidity | Generally Higher tandfonline.comtandfonline.com | Generally Lower tandfonline.comtandfonline.com | Greater surface acidity accelerates the acid-catalyzed esterification. |
Mechanistic Investigations of Synthetic Reactions
Understanding the reaction mechanism and kinetics is fundamental to optimizing the synthesis of this compound, controlling product selectivity, and minimizing byproducts.
Reaction Kinetics and Rate Determinations
Kinetic studies of esterification reactions are crucial for process design. The rate of reaction is typically influenced by parameters such as temperature, catalyst concentration, and the molar ratio of reactants. tandfonline.comacs.org For instance, in related organophosphate syntheses, studies have shown that increasing the reaction temperature and catalyst concentration can significantly improve the conversion rate and reduce reaction time. acs.org The hydrolysis of a similar compound, diisooctyl phenyl phosphite, was found to follow pseudo-first-order kinetics, a common model for reactions where one reactant is in large excess. The synthesis of diisooctyl adipate, another ester, showed optimal results at a specific catalyst dosage (2.39%) and isooctanol to diester molar ratio (2.55:1), achieving a high conversion rate of 94.23%. researchgate.net These examples highlight the detailed kinetic analysis required to define optimal production conditions.
Synthesis of this compound Derivatives and Related Complexes
The functionality of this compound is expanded through its incorporation into more complex molecular structures and materials.
This compound-Modified Nanomaterials
This compound and its derivatives can be used to modify the surface of nanomaterials, acting as coupling agents or stabilizers. For example, a related titanium-phosphate complex, tris(dioctyl phosphato)isopropoxy titanium(IV) (DP3Ti), serves as a coupling agent in polypropylene (B1209903) composites. vulcanchem.com At a low loading of 0.5 wt%, it improves flexural strength by 40% and reduces the thermal expansion coefficient by 18%. vulcanchem.com This enhancement is attributed to its ability to form coordination bonds with both the polymer chains and inorganic fillers like silica (B1680970) or clay. vulcanchem.com This demonstrates a key application for phosphate derivatives in advanced materials science.
Synthesis of Diisooctyl Molybdenum Dithiophosphate (B1263838)
Diisooctyl molybdenum dithiophosphate is a valuable multifunctional additive. A patented method for its synthesis involves a direct reaction that is more environmentally friendly than traditional routes. google.com The process begins with the reaction of thiophosphoric anhydride (B1165640) and isooctyl alcohol at approximately 85 °C to produce sulphur phosphoric acid (diisooctyl dithiophosphoric acid). google.com This intermediate is then directly reacted with a molybdate (B1676688) in the presence of an ion-exchange resin catalyst at 80-90 °C for 5 to 7 hours. google.com This method avoids the use of strong acids or bases, simplifies the synthesis steps, and reduces production costs and pollution. google.com
Preparation of Other Organophosphorus Compound Analogs
The structure of this compound serves as a foundation for the synthesis of various organophosphorus compound analogs. These derivatization strategies allow for the modification of the compound's properties for specific applications. Common reactions include substitution, where the isooctyl groups or the acidic proton are replaced by other functional groups to create new organophosphorus compounds.
One significant area of derivatization involves creating analogs for biological applications. For instance, fatty alcohol phosphates (FAPs) and their corresponding thiophosphate and phosphonate (B1237965) analogs are synthesized to act as ligands for lysophosphatidic acid (LPA) receptors. researchgate.net The synthesis of these analogs, such as oleoyl-thiophosphate (B10772793) and tetradecyl-phosphonate, demonstrates how modifications to the phosphate headgroup and alkyl chains can produce compounds with selective agonist or antagonist activities. researchgate.net
Enzymatic catalysis presents another route for creating analogs. While not a direct derivatization of this compound itself, the principles are applicable. For example, derivatives of a related compound, diisooctyl phenyl phosphite, can be synthesized through epoxide ring-opening reactions with glycidol (B123203) derivatives or via regioselective esterification with bioactive alcohols using lipases like Candida antarctica. A notable example of enzymatic synthesis is the biosynthesis of diisooctyl 2,5-furandicarboxylate (DEF), a biodegradable plasticizer alternative. This process uses an immobilized lipase (B570770) to catalyze the reaction between a furanediformate and isooctyl alcohol, achieving high conversion rates. nih.gov Furthermore, phosphorylation can be applied to other molecules, such as cellulose (B213188) propionate, to introduce diethyl phosphate or similar groups, thereby creating flame-retardant materials. kyoto-u.ac.jp
Process Optimization and Sustainable Manufacturing Research
Modern chemical production emphasizes efficiency, purity, and sustainability. Research into the manufacturing of this compound and related compounds reflects these priorities, focusing on optimizing reaction conditions, improving purification, and adopting greener chemical processes.
Optimization of Reaction Parameters (e.g., Temperature, Molar Ratios, Pressure, Reaction Time)
Optimizing reaction parameters is crucial for maximizing yield and product quality while minimizing costs and side reactions. In the traditional esterification synthesis of dioctyl phosphate from phosphoric acid and octanol (B41247), key parameters include a prolonged reflux time of 6-8 hours and the use of sulfuric acid as a catalyst (0.2–1.0 wt%).
More advanced synthesis methods, such as the hydrolysis-acidification technique, have their own set of optimized parameters. For this process, achieving high product purity and yield depends on precise control over several variables. The optimization of similar production processes, such as for layered double hydroxides, also highlights the importance of finely tuning parameters like temperature, pressure, reaction time, and precursor concentration to achieve desired material properties. mdpi.com For other organophosphorus compounds, reaction conditions are carefully controlled to prevent side reactions and product coloration. researchgate.net
| Parameter | Optimal Range / Condition | Synthesis Method | Impact on Output |
|---|---|---|---|
| Alkali-to-Substrate Ratio | 1.1–1.35:1 (theoretical) | Hydrolysis-Acidification | Higher ratios reduce impurities. |
| Hydrolysis Temperature | 80–100°C | Hydrolysis-Acidification | Ensures complete hydrolysis. |
| First Acidification pH | 4–5 | Hydrolysis-Acidification | Precipitates intermediate salts. |
| Second Acidification pH | 1–2 | Hydrolysis-Acidification | Yields final product. |
| Reaction Duration | 6–8 hours | Traditional Esterification | Longer times increase energy costs. |
| Catalyst Concentration (H₂SO₄) | 0.2–1.0 wt% | Traditional Esterification | Affects reaction rate and side reactions. |
Development of Advanced Purification Techniques
The purity of this compound is critical for its performance. Traditional purification methods, such as distillation, often prove insufficient as they fail to effectively remove contaminants like monoester impurities. The similar boiling points of products and byproducts further complicate distillation efforts. vulcanchem.com
To overcome these challenges, advanced purification techniques have been developed. A patented hydrolysis-acidification method achieves a purity of over 99% by mass, as confirmed by high-performance liquid chromatography (HPLC). This technique leverages an octanol-water azeotrope to efficiently remove byproducts. Another advanced process, developed for purifying trioctyl phosphate, involves neutralizing acidic impurities (like dioctyl and monooctyl phosphoric acid salts) with a mineral acid. google.com This creates a two-phase system; the organic phase is then separated, dehydrated, and treated with an absorbent material such as activated alumina (B75360) or silica gel to remove the neutralized impurities, resulting in a substantially pure product. google.com
Research into Eco-Friendly Synthetic Methodologies and Greener Solvents
The chemical industry is increasingly shifting towards sustainable manufacturing, with a focus on green chemistry to reduce environmental impact. This involves developing energy-efficient synthesis methods and utilizing environmentally benign solvents. datainsightsmarket.com
A key area of research is the development of solvent-free processes. One such patented method for producing alkyl phosphates uses polyphosphoric acid and avoids any organic solvent during the preparation, making the process inherently green. google.com This method also simplifies the process and reduces costs. google.com
Enzymatic synthesis is another cornerstone of green chemistry. The biosynthesis of esters like diisooctyl 2,5-furandicarboxylate using immobilized lipases, such as Candida antarctica lipase B (CALB), offers a promising and eco-friendly alternative to conventional chemical synthesis. nih.gov These biocatalytic methods operate under mild conditions and can exhibit high selectivity, reducing energy consumption and waste. The immobilized enzyme also shows excellent operational stability, allowing for repeated use. nih.gov The broader push for sustainability in the dioctyl phosphate market is driving the adoption of such eco-friendly manufacturing processes. datainsightsmarket.com
Extraction and Separation Science Utilizing Diisooctyl Phosphate
Liquid-Liquid Extraction Systems with Diisooctyl Phosphate (B84403)
Liquid-liquid extraction, or solvent extraction, is a primary technique for separating metals from aqueous solutions. nih.gov In these systems, an organic phase containing an extractant like Diisooctyl phosphate is mixed with an aqueous phase containing the target metal ions. The extractant selectively forms a complex with the metal ions, transferring them from the aqueous phase to the organic phase. acs.org
This compound (as HDEHP or P204) is extensively used for the extraction of trivalent lanthanide ions (Ln(III)). acs.orgacs.org The process typically operates through a cation-exchange mechanism, where the proton of the acidic extractant is replaced by the metal cation. acs.orgresearchgate.net The extraction of lanthanides is generally effective from moderately acidic solutions. researchgate.net
P204 is a cornerstone extractant in the rare earth separation industry due to its high selectivity and efficiency. mdpi.comresearchgate.net It is particularly effective in separating individual rare earth elements (REEs) from complex mixtures, such as those derived from coal fly ash leachates. mdpi.com
Research has demonstrated the successful extraction of various REEs using P204. For instance, in one study, the extraction rates for several REEs from a coal fly ash leaching solution were significant under optimized conditions. mdpi.com Yttrium, in particular, was almost completely extracted. mdpi.com
| Element | Extraction Rate (%) |
|---|---|
| Lanthanum (La) | 89.16 |
| Cerium (Ce) | 94.11 |
| Praseodymium (Pr) | 95.56 |
| Neodymium (Nd) | 96.33 |
| Yttrium (Y) | 99.80 |
Optimal Conditions: pH 2.1, oil-water ratio (O/A) of 1, extraction time of 25 min, P204 concentration of 6%, temperature of 30 °C. mdpi.com
Furthermore, synergistic extraction systems, such as a mixture of P204 and bis(2,4,4-trimethylpentyl) phosphinic acid (Cyanex 272), have shown enhanced separation for light rare earths like Praseodymium (Pr) and Neodymium (Nd). journalssystem.com This combination achieved a separation coefficient for Pr/Nd of 1.75, which is higher than when either extractant is used alone. researchgate.netjournalssystem.com Bifunctional ionic liquid extractants incorporating P204, such as [A336][P204], have also demonstrated high separation factors for heavy REEs like Thulium, Ytterbium, and Lutetium in nitrate (B79036) media. acs.org
The recovery of lithium from brines, especially those with a high magnesium-to-lithium ratio, presents a significant challenge. This compound (P204) has been incorporated into novel extraction systems to address this. A system combining tributyl phosphate (TBP), FeCl₃, and P204 in kerosene (B1165875) has been developed for this purpose. colab.ws
In this synergistic system, P204 complexes with Fe³⁺, keeping it in the organic phase, while TBP facilitates the co-extraction of Li⁺ with the formed FeCl₄⁻ complex. colab.ws This method enhances lithium recovery from these challenging resources. Under optimal conditions, a single-stage extraction yield for lithium ions of 52.71% was achieved. colab.ws Another study utilizing a phosphate-based ionic liquid system with TBP and FeCl₃ reported a lithium extraction efficiency of 61%. scribd.com The TBP-DIBK-kerosene system, also using FeCl₃ as a co-extractant, has been shown to be highly effective, reaching a lithium extraction efficiency of 99.90% after 10 cycles in a counter-current setup. mdpi.comresearchgate.net
| Parameter | Value/Condition |
|---|---|
| Extraction System | 10% P204 + 40% TBP + kerosene |
| Fe³⁺/Li⁺ Molar Ratio | 1.6 |
| Organic-to-Acid Phase Ratio (O/A) | 1 |
| Single-Stage Li⁺ Extraction Yield | 52.71% |
This compound (D2EHPA/P204) is also a potent extractant for various other valuable and heavy metals.
Indium (In): Diisooctylphosphinic acid, a related organophosphorus compound, has been used as an extractant for Indium(III) from sulfate (B86663) solutions.
Iron (Fe): D2EHPA is effective for extracting iron from acidic solutions. In a study on treating waste nickel-cadmium battery leachate, a 70% saponified D2EHPA solution achieved a 95.65% extraction rate for Fe³⁺ at a 1:1 phase ratio. mdpi.com However, in other systems, iron stripping can be difficult; one study noted a very low stripping efficiency of 0.58% for iron compared to nickel and cobalt. medcraveonline.com
Nickel (Ni) and Cobalt (Co): The separation of nickel and cobalt is a common application for organophosphorus extractants. D2EHPA can extract both metals, though cobalt extraction is often more favorable. medcraveonline.comuniroma1.it One study found that using D2EHPA resulted in extraction percentages of 60.1% for Ni and 83.8% for Co. uniroma1.it Adding a modifier like tributyl phosphate (TBP) in a 1:1 ratio to D2EHPA can improve the extraction of nickel(II) ions without significantly affecting cobalt(II) extraction. journalssystem.com The separation of cobalt from nickel is often more effectively achieved using other extractants like Cyanex 272 after initial bulk extraction. uniroma1.it
| Metal Ion | Initial Concentration (g/L) | Stripping Efficiency (%) |
|---|---|---|
| Nickel (Ni) | 1 | 53.74 |
| Cobalt (Co) | 0.5 | 66.67 |
| Iron (Fe) | 1 | 0.58 |
Note: Stripping was performed from a loaded organic phase. medcraveonline.com
Lithium Extraction from High Mg/Li Ratio Brine Solutions
Complexation Chemistry and Coordination Mechanisms in Extraction
The effectiveness of this compound as an extractant is rooted in its ability to form stable complexes with metal ions. mdpi.com The extraction process is fundamentally a metal-ligand complexation event, where the bond formation between the phosphoryl oxygen of the extractant and the metal cation drives the transfer into the organic phase. acs.orgresearchgate.net
The mechanism of extraction can vary depending on the metal ion and the composition of the aqueous phase, but it generally involves either cation exchange or solvation. nih.gov
Cation Exchange: For lanthanides and other multivalent cations, the primary mechanism is cation exchange, where the acidic proton of the dimeric form of P204, (HA)₂, is exchanged for a metal ion (Mⁿ⁺). acs.orgjournalssystem.com Slope analysis studies have helped deduce the stoichiometry of the extracted complexes. For the extraction of yttrium from a chloride solution with P204, the extracted complex was determined to be YCl₂(HA₂). mdpi.com In the synergistic extraction of Pr and Nd with a P204 and Cyanex 272 mixture, the complex was identified as Re(HA₂)₂B, where the P-O-H and P=O groups form coordination bonds with the REE³⁺ ion. journalssystem.com
Solvation: In some systems, particularly with neutral extractants or under specific conditions, extraction occurs via solvation, where the extractant molecules replace water molecules in the metal's coordination sphere. nih.gov
Synergistic Systems: In the TBP–FeCl₃–P204 system for lithium extraction, the mechanism is more complex. Spectroscopic analysis indicated that TBP complexes with both Li⁺ and the FeCl₄⁻ anion, while P204 primarily complexes with Fe³⁺. colab.ws This dual complexation facilitates the transfer of the Li-Fe-Cl species into the organic phase.
The formation of these hydrophobic metal-extractant complexes makes them insoluble in the aqueous phase and facilitates their transfer to the organic phase, which is the fundamental principle of solvent extraction. acs.org
Influence of this compound Structure on Complexation Selectivity
The structure of an organophosphorus compound is a primary determinant of its extraction performance. mdpi.com For this compound, the specific arrangement of atoms around the central phosphorus atom is crucial in defining its complexation and chelation behavior, and ultimately, its selectivity for certain metal ions. mdpi.com
Key structural aspects influencing selectivity include:
Alkyl Chain Length: The long, branched "isooctyl" chains in DIOP enhance its hydrophobicity, promoting its partitioning into the organic phase. While longer alkyl chains generally favor this partitioning, excessively long chains can sometimes decrease selectivity for smaller metal ions. mdpi.com
Functional Groups: Organophosphorus extractants like DIOP owe their extractive properties to their ability to form stable complexes with metal ions. The phosphorus-oxygen bonds are central to this complexation. mdpi.com
Steric Hindrance: The bulky nature of the isooctyl groups can create steric hindrance, influencing which metal ions can effectively approach and bind to the active sites of the extractant molecule. This can be a factor in the selective extraction of certain metals over others.
Research has shown that altering the structure around the phosphorus atom is a key strategy for tailoring the extraction process, including the selectivity of the extractant. mdpi.com For instance, the family of organophosphate extractants is classified based on the valence of phosphorus and the nature of the atoms bonded to it, which directly impacts their binding affinity and selectivity according to the Hard-Soft Acid-Base (HSAB) principle. mdpi.com
Role of Hydrogen Bonding in Synergistic Extraction Systems
In many extraction systems, this compound (often referred to as D2EHPA in the literature) forms dimers in non-polar diluents like kerosene through hydrogen bonding. researchgate.net This dimerization is a crucial aspect of its extraction mechanism.
Furthermore, hydrogen bonding plays a significant role in synergistic extraction systems, where the combination of DIOP with another extractant leads to an extraction efficiency that is greater than the sum of the individual extractants. For example, in a binary system of D2EHPA and 1-octanol, intermolecular hydrogen bonds are vital for the formation of supramolecular complexes, enhancing the extraction of metals like Ni(II). researchgate.net Similarly, in the extraction of lithium using tributyl phosphate (TBP), the addition of a synergist like dioctyl phthalate (B1215562) (DOP) leads to the association of TBP and DOP molecules with the metal complex via hydrogen bonding. researchgate.net
In some cases, a synergist can interact with the metal-chelate complex through hydrogen bonding with coordinated water molecules. scribd.com This interaction can render the complex less hydrophilic, thereby favoring its transfer into the organic phase. scribd.com
Parameters Influencing Extraction Efficiency and Selectivity
The effectiveness of this compound in a given separation process is not solely dependent on its inherent properties but is also heavily influenced by the conditions of the extraction environment.
Effect of Aqueous Phase Composition (e.g., Acidity, Competing Ions)
The composition of the aqueous phase from which the metal is being extracted has a profound impact on the efficiency and selectivity of the process.
Acidity (pH): The pH of the aqueous phase is a critical parameter. For organophosphorus compounds that act as cation exchangers, the extraction efficiency can often be dramatically increased by adjusting the pH. mdpi.com For instance, the extraction of Cr(III) using D2EHPA is significantly influenced by the pH of the aqueous solution. researchgate.net In the purification of trioctyl phosphate (a related compound), maintaining the pH of the aqueous phase below 3.0 is essential for achieving a clean separation of the organic and aqueous phases. google.com
Competing Ions: The presence of other ions in the aqueous phase can compete with the target metal ion for the extractant, potentially reducing the extraction efficiency. mdpi.com For example, ions like sulfate and chloride can interfere with the extraction process. mdpi.com Studies on synergistic systems with D2EHPA have shown that extraction is generally best from nitrate solutions and is impaired by the presence of chloride, sulfate, and phosphate ions, in increasing order of interference. osti.gov
Impact of Organic Phase Diluents and Modifiers
The organic phase, which consists of the extractant dissolved in a diluent and sometimes a modifier, also plays a crucial role.
Diluents: The choice of diluent affects the stability and solubility of the metal-extractant complex and can influence extraction kinetics and phase separation efficiency. mdpi.com Common diluents like kerosene and toluene (B28343) are low-polarity and are effective in stabilizing the organic phase complexes. mdpi.com The nature of the diluent can significantly affect the efficiency of lanthanide extraction with diglycolamide compounds. mdpi.com
Modifiers: Phase modifiers are often added to the organic phase to prevent the formation of a third phase, a phenomenon that can complicate the separation process. rsc.orgtandfonline.com Modifiers like n-octanol, tributyl phosphate (TBP), and N,N-dihexyl octanamide (B1217078) (DHOA) can inhibit this third phase formation. rsc.orgtandfonline.com However, the addition of a modifier can also alter the extraction efficiency and selectivity. For example, while n-octanol can prevent third phase formation, it can also lead to the co-extraction of other elements. rsc.org In the extraction of Cr(III), isooctanol has been used as a synergistic extractant with D2EHPA, where the concentration of the alcohol affects the extraction efficiency. researchgate.net
Temperature and Phase Ratio Optimization in Extraction Processes
Optimizing the temperature and the ratio of the organic to aqueous phases (O/A ratio) is essential for maximizing extraction efficiency.
Temperature: Temperature influences the thermodynamics and kinetics of the extraction process. mdpi.com For instance, in the extraction of Cr(III) with D2EHPA, temperature is one of the key parameters studied to optimize the process. researchgate.net
Phase Ratio: The O/A ratio determines the concentration gradient of the metal ion between the two phases and can affect the loading capacity of the organic phase. Adjusting the phase ratio is a common strategy to enhance extraction. For example, in the extraction of lithium, a multi-stage process with an optimized O/A ratio can achieve very high extraction efficiencies. researchgate.net
Advanced Separation Methodologies
While conventional liquid-liquid extraction remains a cornerstone, advanced methodologies are being explored to enhance separation processes involving organophosphorus extractants. These can include the development of synergistic extraction systems, as discussed earlier, which can dramatically improve the extraction of specific metals like uranium. osti.gov
Another area of advancement is the use of extractants in different physical forms. For example, composite resins impregnated with organophosphorus extractants are being developed for extraction chromatography. mdpi.com This approach can offer advantages in terms of handling and process control.
Furthermore, research into the fundamental chemistry of complexation, aided by computational studies, is leading to a more rational design of extraction systems with improved selectivity and efficiency. utwente.nl Understanding the speciation of the extracted complexes in the organic phase is crucial for optimizing the entire separation process, from extraction to stripping. researchgate.net
Countercurrent Extraction Simulations and Process Intensification
Countercurrent extraction is a highly efficient separation technique used extensively in the chemical industry to achieve high purity and recovery of target substances. The process involves the repeated contact of two immiscible liquid phases flowing in opposite directions. Simulating these processes using mathematical models is a critical step for design, optimization, and process intensification. oecd-nea.org Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies, which in solvent extraction can be achieved by reducing the number of extraction stages, minimizing solvent inventory, and enhancing separation factors. cambridge.orgacs.org
Research into the partitioning of actinides from high-level nuclear waste provides a clear example of the power of countercurrent extraction simulations. In one study, a process was designed to separate trivalent actinides and lanthanides from simulated pressurized heavy water reactor high-level waste (PHWR-HLW). The simulation and subsequent experimental validation demonstrated that over 99.9% of the trivalent actinides and lanthanides could be extracted in just six stages. researchgate.net The subsequent stripping of these metals from the organic phase was achieved in four stages. researchgate.net The process showed excellent decontamination from various fission products, a key requirement for waste management. researchgate.net
Table 1: Decontamination Factors in a Simulated Countercurrent Extraction Process for Americium (Am) Recovery researchgate.net
| Fission Product | Decontamination Factor |
|---|---|
| Cesium (Cs) | 3918 |
| Strontium (Sr) | 2990 |
| Zirconium (Zr) | 1150 |
| Ruthenium (Ru) | 1407 |
| Palladium (Pd) | 1185 |
Similarly, simulations have been crucial in developing processes for lithium recovery from brines. A three-stage countercurrent extraction simulation for a synergistic system using tributyl phosphate (TBP) and dioctyl phthalate (DOP) demonstrated a lithium extraction efficiency of 99.5%. researchgate.net Such simulations help in determining the optimal number of stages and operating conditions to achieve high separation efficiency, as illustrated by the high separation factors obtained between lithium and other common ions in brines. researchgate.net
Table 2: Three-Stage Countercurrent Extraction Simulation Results for Lithium Recovery researchgate.net
| Parameter | Value |
|---|---|
| Lithium Extraction Rate | 99.89% |
| Separation Factor (Li/Mg) | 103,300 |
| Separation Factor (Li/Na) | 5,288 |
| Separation Factor (Li/K) | 5,233 |
Supercritical Fluid Extraction (SFE) Applications for Metal Recovery
Supercritical Fluid Extraction (SFE) has emerged as a promising "green" technology, often utilizing supercritical carbon dioxide (SC-CO₂) as a solvent. google.com SC-CO₂ is non-toxic, inexpensive, and has tunable solvating properties, making it an excellent alternative to hazardous organic solvents. google.comgoogle.com In the context of metal recovery, SFE works by dissolving a chelating agent in the supercritical fluid. science.gov This agent reacts with the charged metal ions in a solid or liquid matrix to form neutral metal-chelate complexes that are soluble in the supercritical fluid, allowing for their extraction. google.comresearchgate.net
Diisooctylphosphinic acid, a compound closely related to this compound, has been specifically identified as an effective ligand for the SFE of various metals from matrices such as sand and fly ash. sigmaaldrich.com Research has demonstrated the feasibility of extracting divalent metals like zinc (Zn²⁺), copper (Cu²⁺), lead (Pb²⁺), and cadmium (Cd²⁺) using this approach. researchgate.netsigmaaldrich.com
Systematic studies have been conducted to optimize the SFE process for heavy metals by investigating key parameters like pressure, temperature, and the choice of chelating agent. Favorable extraction conditions for a range of metal ions were identified at 60 °C and 400 atm pressure. researchgate.net The effectiveness of the SFE technique has been validated using certified reference materials, showing high recovery rates for several toxic metals. researchgate.net
Table 3: Metal Recovery Percentages from Certified Reference Materials Using SFE researchgate.net
| Metal | Recovery Percentage |
|---|---|
| Arsenic (As) | 95.7% - 105.1% |
| Cadmium (Cd) | 96.2% |
| Chromium (Cr) | 95.2% - 100.6% |
| Nickel (Ni) | 95.7% - 103.0% |
The versatility of SFE is further enhanced through the use of synergistic extractant systems. For instance, binary mixtures containing a trialkyl phosphate and a fluorinated β-diketone have been shown to improve extraction efficiencies, particularly for actinides and lanthanides. science.gov This highlights the adaptability of SFE for a wide range of challenging metal separations.
Analytical Methodologies for Diisooctyl Phosphate and Its Derivatives
Chromatographic Techniques for Analysis and Quantification
Chromatography is a fundamental tool for separating and quantifying organophosphate esters like DIOP from complex matrices. Various chromatographic methods, each with its specific advantages, are utilized.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of organophosphate esters (OPEs). researchgate.netresearchgate.net Reversed-phase (RP) HPLC is a common approach for the separation of DIOP. sielc.comsielc.com
A typical RP-HPLC method for the sodium salt of diisooctyl phosphate (B84403) involves a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid is often substituted for phosphoric acid. sielc.comsielc.com The use of columns with smaller particle sizes, such as 3 µm, can facilitate faster analyses, a technique known as Ultra-High-Performance Liquid Chromatography (UPLC). sielc.comsielc.com
Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable HPLC technique, particularly for separating polar and ionic analytes. hplc.euchromatographyonline.com This method is advantageous as the high organic content in the mobile phase enhances ionization efficiency for mass spectrometry detection. hplc.euchromatographyonline.com
Key parameters for a typical HPLC analysis of organophosphate esters are summarized in the table below.
Table 1: Typical HPLC Parameters for Organophosphate Ester Analysis
| Parameter | Typical Setting | Source(s) |
|---|---|---|
| Column | Reversed-phase C18 or C22 | nih.govnih.gov |
| Mobile Phase | Acetonitrile/Water gradient | sielc.comsielc.comnih.gov |
| with acid modifier (e.g., phosphoric or formic acid) | ||
| Detector | UV, MS, MS/MS | researchgate.netresearchgate.netnih.gov |
| Flow Rate | 0.4 - 1.8 mL/min | nih.govfrontiersin.org |
| Injection Vol. | 10 µL | frontiersin.org |
Recent advancements have led to the development of methods for the simultaneous determination of multiple OPEs and their metabolites in various biological matrices. researchgate.net These methods often employ sophisticated sample preparation techniques, such as cold-induced liquid-liquid extraction (CI-LLE), coupled with HPLC-tandem mass spectrometry (HPLC-MS/MS) for high sensitivity and specificity. researchgate.net The limits of detection (LODs) for OPEs using such methods can be in the picogram per milliliter (pg/mL) range. researchgate.net
Gas Chromatography (GC) for Organophosphate Analysis
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful and frequently used method for the analysis of volatile and thermally stable organophosphorus compounds. sci-hub.secromlab-instruments.es This technique offers high accuracy and rapid analysis times. sci-hub.se
US EPA Method 8141B is a standardized method for determining organophosphorus compounds using GC. cromlab-instruments.es It can be performed with various detectors, including a flame photometric detector (FPD), a nitrogen-phosphorus detector (NPD), or a mass selective detector. cromlab-instruments.esepa.gov The choice of detector depends on the specific requirements for sensitivity and selectivity. cromlab-instruments.es
Sample preparation is a critical step in GC analysis. sci-hub.se Solid-phase extraction (SPE) is a common technique used to pre-concentrate and clean up samples before injection into the GC system. sci-hub.senih.gov The selection of the appropriate SPE cartridge and elution solvents is crucial for achieving good recovery of the target analytes. sci-hub.senih.gov
The table below outlines typical parameters for GC-MS analysis of organophosphate esters.
Table 2: Typical GC-MS Parameters for Organophosphate Ester Analysis
| Parameter | Typical Setting | Source(s) |
|---|---|---|
| Column | Low polarity silarylene phase (e.g., TG-5SilMS) | cromlab-instruments.es |
| Injection Mode | Splitless | cromlab-instruments.es |
| Detector | Mass Spectrometer (MS), Flame Photometric (FPD) | cromlab-instruments.esepa.gov |
| Ionization Mode | Electron Ionization (EI) | chromatographyonline.com |
| Carrier Gas | Helium |
| Inlet Temp. | 280 °C | chromatographyonline.com |
The development of methods combining single-drop microextraction (SDME) with GC-MS has provided a rapid and sensitive approach for the simultaneous identification and quantification of various pesticides, including organophosphates, in water samples. researchgate.net
Ion Chromatography (IC) for Phosphate Esters and Degradation Products
Ion Chromatography (IC) is a specialized chromatographic technique well-suited for the analysis of ionic species, including phosphate esters and their degradation products. utoronto.canih.gov IC systems often employ anion-exchange columns and conductivity detectors. utoronto.cathermofisher.com
IC has been successfully used for the simultaneous determination of phosphate and sulfate (B86663) in various biological samples. nih.gov A pretreatment step using a cation-exchange column may be necessary to remove interfering compounds like amino acids and peptides. nih.gov The sensitivity of IC allows for the detection of phosphate esters in the picomole to nanomole range. nih.gov
In the context of industrial applications, such as the analysis of lithium-ion battery electrolytes, IC coupled with electrospray ionization mass spectrometry (IC-ESI-MS) has proven highly effective for identifying and quantifying organophosphate degradation products. rsc.orgresearchgate.net This hyphenated technique allows for both separation and structural elucidation of the analytes. researchgate.net
A study on the estimation of di-iso-amyl phosphate (DiAP), a degradation product of tri-isoamyl phosphate (TiAP), demonstrated the utility of IC for its determination in both organic and aqueous solutions. The method was calibrated in the parts-per-million (ppm) range and potential interferences from other anions were investigated.
Method Development for Impurity Isolation and Preparative Separation
The isolation and purification of impurities are critical for accurate characterization and for obtaining pure reference standards. Preparative liquid chromatography is a key technique for this purpose. diva-portal.org
HPLC methods developed for analytical purposes can often be scaled up for preparative separation to isolate impurities. sielc.comsielc.comsielc.com This involves using larger columns and higher flow rates to process larger sample volumes. diva-portal.org The goal is to achieve sufficient resolution between the main compound and its impurities to allow for the collection of pure fractions. waters.com
Strategies to improve impurity isolation include using large volume injections and developing focused gradients. waters.com A focused gradient optimizes the mobile phase composition over a narrow range to maximize the separation of closely eluting compounds. waters.com Additionally, employing a secondary column with different selectivity can further enhance the separation and purity of the isolated compound. waters.com
Reversed-phase HPLC has been effectively used for the preparative-scale purification of phosphorylated isoprenoids, demonstrating the broad applicability of this technique for purifying various phosphate esters. nih.gov
Spectroscopic Characterization in Research Contexts
Spectroscopic techniques provide valuable information about the chemical structure and bonding within a molecule. They are often used in conjunction with chromatographic methods for comprehensive analysis.
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Confirmation
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For organophosphate esters like diisooctyl phosphate, FTIR is used to confirm the presence of characteristic chemical bonds.
In the analysis of a zinc oxide nanoparticle surface-modified with this compound, FTIR was used to characterize the structure of the modified nanoparticle. researchgate.net The spectrum would be expected to show characteristic peaks corresponding to the phosphate group (P=O and P-O-C stretches) and the alkyl chains of the diisooctyl moiety.
The FTIR spectra of organophosphate compounds typically exhibit strong absorption bands related to the P=O stretching vibration and the P-O-C stretching vibrations. researchgate.net For example, in a study of a different organophosphate compound, noticeable characteristic peaks were observed for P=O stretching at 1303 cm⁻¹ and for P-O-C stretching at 1052 cm⁻¹ and 1005 cm⁻¹. researchgate.net While the exact positions of these peaks can vary depending on the specific molecular structure and its environment, their presence provides strong evidence for the organophosphate functionality.
The table below lists some of the characteristic FTIR absorption bands relevant to this compound.
Table 3: Characteristic FTIR Absorption Bands for Organophosphate Esters
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Source(s) |
|---|---|---|---|
| P=O | ~1303 | Stretching | researchgate.net |
| P-O-C | ~1005 - 1052 | Stretching | researchgate.net |
FTIR analysis can also be used to study the degradation of organophosphate compounds. In a study on the radiolytic degradation of N,N-dioctyl-2-hydroxyacetamide, ATR-FTIR spectroscopy was used to identify the formation of degradation products. dntb.gov.ua
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound (DIOP) and its various reaction products. Both phosphorus-31 (³¹P) and proton (¹H) NMR provide critical information regarding the molecular structure, functional groups, and chemical environment of the phosphorus atom and the isooctyl chains.
³¹P NMR spectroscopy is particularly powerful for analyzing organophosphorus compounds. wikipedia.org The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment, allowing for the differentiation of various phosphate species. huji.ac.il For tetracoordinate phosphorus compounds like DIOP, the ³¹P chemical shift is primarily influenced by the symmetry of the electron cloud around the phosphorus atom, which is affected by the nature of the substituents. tandfonline.comtandfonline.com
In the analysis of DIOP reaction products, ³¹P NMR can readily distinguish the starting material from its derivatives. For instance, in a hydrolysis reaction, the formation of phosphoric acid as a byproduct would be evidenced by a new signal at a distinct chemical shift (typically around 0 ppm, the reference standard) compared to the parent DIOP ester. wikipedia.org Similarly, if DIOP is used in the synthesis of metal complexes, the coordination of the phosphate group to a metal ion induces a significant change in the ³¹P chemical shift, providing direct evidence of complex formation. rsc.orgresearchgate.net
¹H NMR spectroscopy complements ³¹P NMR by providing detailed information about the organic (isooctyl) portion of the molecule. Analysis of the ¹H NMR spectrum allows for the confirmation of the isooctyl group's structure through the chemical shifts, splitting patterns (multiplicity), and integration of the various proton signals. Heteronuclear coupling between phosphorus and nearby protons (J-coupling) can also be observed, providing further structural confirmation. huji.ac.il For example, the protons on the carbon atom adjacent to the phosphate oxygen (-CH₂-O-P) will show a characteristic coupling to the ³¹P nucleus.
The combined use of ¹H and ³¹P NMR, often enhanced by two-dimensional techniques (e.g., COSY, HSQC, HMBC), allows for the complete assignment of the structure of reaction products, such as impurities from synthesis or degradation products like isooctanol.
Below are representative NMR data for dialkyl phosphate compounds, illustrating the typical chemical shifts observed.
Table 1: Representative NMR Spectroscopic Data for Dialkyl Phosphate Structures
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Typical Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|
| ³¹P | Dialkyl Phosphate (RO)₂P(O)OH | -1 to +5 | Singlet (proton-decoupled) | N/A | nih.govresearchgate.net |
| ¹H | P-O-CH₂-R | ~3.8 - 4.2 | Multiplet | ³J(H,H) ≈ 6-7, ³J(P,H) ≈ 7-8 | dtic.milchemicalbook.com |
| ¹H | -CH(CH₃)₂ (in isooctyl) | ~1.5 - 1.7 | Multiplet | ³J(H,H) ≈ 6-7 | chemicalbook.com |
| ¹H | Alkyl Chain -CH₂- | ~1.2 - 1.4 | Multiplet | N/A | chemicalbook.com |
| ¹H | Terminal -CH₃ | ~0.8 - 0.9 | Triplet / Doublet | ³J(H,H) ≈ 7 | chemicalbook.com |
Mass Spectrometry Approaches for Identification and Quantification
Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and structure of DIOP and its derivatives. Coupled with chromatographic separation, it provides powerful methods for both qualitative identification and quantitative analysis.
For organophosphorus compounds, negative ion mass spectrometry offers significant advantages. rsc.org In negative ion mode, dialkyl phosphates readily deprotonate to form stable [M-H]⁻ ions, which are often the base peak in the spectrum. This process is highly efficient and leads to enhanced sensitivity compared to positive ion modes for many organophosphate pesticides. tandfonline.com The fragmentation of these negative ions can provide valuable structural information. In the negative ion spectra of organophosphates, phosphate and phenate anions typically carry a large fraction of the total ion current, which can be characteristic of the compound class. tandfonline.com This technique is particularly useful for identifying acidic species like DIOP and its hydrolysis byproducts in complex matrices.
Modern research on DIOP benefits from advanced MS techniques, primarily those involving tandem mass spectrometry (MS/MS) coupled with a separation method like Gas Chromatography (GC) or Liquid Chromatography (LC).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a preferred method for non-volatile and polar compounds like DIOP. dtic.mil LC separates the components of a mixture, which are then ionized (commonly using electrospray ionization, ESI) and analyzed by the mass spectrometer. The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity. A precursor ion (e.g., the [M-H]⁻ or [M+H]⁺ ion of DIOP) is selected and fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and allows for accurate quantification even at trace levels in complex samples. beilstein-journals.orgacs.org
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): While DIOP itself is not highly volatile, its more volatile derivatives or degradation products can be analyzed by GC-MS. For analysis of dialkyl phosphates, a derivatization step is often employed to convert them into more volatile esters, which can then be analyzed with high sensitivity using GC-MS/MS. beilstein-journals.orgchemicalbook.com Isotope-dilution methods, where a stable isotope-labeled version of the analyte is added to the sample, are often used in conjunction with GC-MS/MS to achieve the highest degree of accuracy and precision. beilstein-journals.org
These advanced techniques are crucial for monitoring DIOP in various applications, studying its environmental fate, and identifying metabolites or degradation products. rsc.org
Negative Ion Mass Spectrometry of Related Organophosphates
Integration of Advanced Analytical Techniques for Product Quality Assurance and Performance Evaluation
Ensuring the quality, purity, and performance of this compound products requires an integrated analytical approach that combines the separation power of chromatography with the definitive identification capabilities of spectroscopy. This is essential for both routine quality control during manufacturing and for performance evaluation in specific applications.
A comprehensive quality assurance workflow for DIOP typically involves:
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of DIOP. dtic.mil Using a suitable column (e.g., C18 reversed-phase), HPLC can separate DIOP from starting materials, byproducts (e.g., monoisooctyl phosphate), and other impurities. The purity is determined by comparing the peak area of the main component to the total area of all peaks.
Spectroscopic Identification: While chromatography separates components, spectroscopy identifies them.
NMR Spectroscopy (¹H and ³¹P) is used to confirm the identity of the main product and to elucidate the structure of any significant impurities separated by chromatography.
Mass Spectrometry (LC-MS, GC-MS) confirms the molecular weight of the product and its fragments, providing orthogonal confirmation of identity. dtic.mil
Quantitative Analysis: For quantification, validated chromatographic methods (HPLC with UV or MS detection) are used. These methods must demonstrate linearity, accuracy, and precision according to established guidelines.
Specific Tests: Additional tests, such as Karl Fischer titration for moisture content and acid value titration for free acid content, are integrated into the quality control process to ensure the product meets all specifications. dtic.mil
This integrated approach, combining separation science with multiple spectroscopic methods, provides a robust framework for guaranteeing that each batch of DIOP meets the required standards of purity and identity, which is critical for its consistent performance in industrial applications.
Compound Index
The following table lists the chemical compounds mentioned in this article.
Applications in Materials Science and Engineering: Research Perspectives
Research on Polymer Modification and Mechanistic Effects
Diisooctyl phosphate (B84403) is utilized as an external plasticizer in various polymer systems to enhance flexibility, workability, and distensibility. smolecule.comontosight.aikinampark.com The introduction of a plasticizer like diisooctyl phosphate modifies the polymer's properties by reducing the melt viscosity and lowering the glass transition temperature (Tg), which is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. kinampark.comrsc.orgmdpi.com The effectiveness of this compound as a plasticizer is explained through several widely accepted mechanistic theories.
The primary theories describing the action of external plasticizers include the lubricity theory, the gel theory, and the free volume theory. kinampark.comrsc.orgscispace.com
Lubricity Theory: This theory posits that the plasticizer molecules act as a lubricant between the long polymer chains. rsc.orgmdpi.com As the system is heated, the this compound molecules diffuse into the polymer matrix and position themselves between the polymer macromolecules. This weakens the intermolecular van der Waals forces that hold the polymer chains together in a rigid structure. kinampark.com By acting as molecular lubricants, they facilitate the movement of polymer chains past one another, reducing internal friction and thereby increasing the material's flexibility and softness. kinampark.comrsc.org
Gel Theory: An extension of the lubricity theory, the gel theory suggests that plasticizers disrupt the three-dimensional network of the polymer held together by weak secondary bonding forces. kinampark.comrsc.org this compound molecules replace some of the polymer-polymer interactions with weaker plasticizer-polymer interactions. rsc.orgscispace.com This disruption breaks down the polymer's rigid structure, creating a gel-like state that allows for greater deformation under stress without rupture. kinampark.comrsc.org For a plasticizer to be effective in a polymer like polyvinyl chloride (PVC), it requires a balance of polar and non-polar structural components; the polar part binds reversibly to the polymer, while the non-polar portion provides shielding and increases volume. kinampark.commdpi.com
Free Volume Theory: This theory focuses on the concept of "free volume," which is the space within the polymer matrix that is not occupied by the polymer chains themselves. scispace.com Rigid polymers are characterized by limited free volume. Plasticizers like this compound increase the free volume within the polymer system. scispace.com The long, flexible isooctyl chains of the this compound molecule contribute to creating additional space between polymer chains, which lowers the glass transition temperature and enhances chain mobility. scispace.com
The compatibility between the plasticizer and the polymer is crucial for effective plasticization. Molecular dynamics simulations have shown that the difference in solubility parameters between a plasticizer and a polymer can indicate compatibility. scilit.com Strong interactions, such as those formed by polar functional groups, contribute to better compatibility and plasticizing effects. scilit.com
Organophosphorus compounds, including this compound, are recognized for their flame-retardant properties in polymer composites. ontosight.ai Their mechanism of action is complex, occurring in both the gas phase and the condensed (solid) phase of the burning material to interrupt the combustion cycle. mdpi.comnih.gov
Condensed Phase Mechanism: In the condensed phase, the primary role of phosphorus-based flame retardants is to promote the formation of a protective char layer on the surface of the polymer. mdpi.comnih.gov When the material is heated, the this compound decomposes to produce phosphoric acid substances. mdpi.com This acidic residue acts as a catalyst, promoting the dehydration and carbonization of the polymer matrix. mdpi.com The resulting char layer serves as a physical barrier that insulates the underlying polymer from the heat of the flame and limits the transfer of flammable volatile gases to the combustion zone. mdpi.comnih.gov This glassy, molten layer further inhibits the transfer of heat and oxygen, effectively suffocating the fire. mdpi.com
Gas Phase Mechanism: In the gas phase, the combustion process is sustained by a series of high-energy free radical reactions. mdpi.comcnr.it During combustion, this compound can decompose and release phosphorus-containing free radicals (e.g., PO•) into the flame. researchgate.net These radicals act as scavengers, reacting with and quenching the highly reactive hydrogen (H•) and hydroxyl (•OH) radicals that propagate the fire. mdpi.comcnr.it This chemical quenching action interrupts the exothermic chain reactions of combustion, reducing the flame intensity and slowing its spread. cnr.it Additionally, the degradation of the flame retardant can release non-combustible gases, which dilute the concentration of flammable gases and oxygen in the air surrounding the material, further inhibiting combustion. mdpi.com
The synergistic action of both the condensed and gas phase mechanisms makes phosphorus-containing compounds like this compound effective flame retardants for enhancing the fire safety of polymeric materials. cnr.itresearchgate.net
Investigation of Plasticization Mechanisms in Polymer Systems
Lubricant Additive Research and Performance Enhancement
This compound and its derivatives are utilized as lubricant additives to reduce friction and protect mechanical components from wear, particularly under boundary lubrication conditions where direct metal-to-metal contact can occur. ontosight.airuhanilubricants.in The primary mechanism behind their effectiveness is the formation of a protective tribochemical film on the metal surfaces. researchgate.netmdpi.com
When added to a lubricant, this compound molecules are adsorbed onto the rubbing metal surfaces. researchgate.net The high contact pressures and temperatures generated at the points of contact trigger tribochemical reactions. researchgate.net These reactions involve the decomposition of the this compound, leading to the formation of a durable, low-shear-strength boundary film. mdpi.com
Research on this compound-terminated silicone oil (UCP204) showed that the presence of phosphorus was crucial for enhancing tribological performance. mdpi.com Analysis of the worn surfaces revealed the formation of a phosphorus-containing boundary lubrication film. mdpi.com This film effectively prevents direct contact between the asperities of the sliding metal surfaces, thereby reducing adhesion, friction, and wear. mdpi.com
In another study, this compound (referred to as P204) was used to modify zinc oxide (ZnO) nanoparticles. researchgate.net When used as an additive in alkylnaphthalene base oil, this P204-ZnO nano-additive formed a composite tribofilm on the steel surfaces. researchgate.net This film consisted of deposited ZnO nanoparticles acting as a filling phase, bound together by iron oxides and phosphates that resulted from the tribochemical reactions of the P204 modifier and the steel substrate. researchgate.net This composite film was found to be responsible for excellent friction-reducing and anti-wear properties. researchgate.net The mechanism involves both the physical deposition of nanoparticles and the chemical reactions of the phosphate additive to create a robust protective layer. researchgate.net
The performance of this compound as a lubricant additive has been quantified in various tribological studies. These investigations typically measure the coefficient of friction (COF) and wear rate to assess the additive's effectiveness.
One study synthesized a this compound-terminated silicone oil (UCP204) and evaluated its tribological properties using an SRV tribometer. mdpi.com The results showed a significant improvement in performance compared to the untreated silicone oil.
Another investigation focused on a nano-additive composed of ZnO nanoparticles surface-modified with this compound (P204-ZnO). researchgate.net This additive was tested in an alkylnaphthalene base oil using an SRV-5 friction and wear tester. The findings demonstrated a substantial enhancement of the lubricant's anti-wear capabilities. researchgate.net
The table below summarizes key findings from these research studies.
| Lubricant Formulation | Test Condition | Coefficient of Friction (COF) Reduction | Wear Reduction | Source |
| Silicone oil + this compound terminal groups (UCP204) | SRV tribometer | 62.7% reduction compared to untreated silicone oil | Good anti-wear properties observed | mdpi.com |
| Alkylnaphthalene + 0.5% P204-ZnO nano-additive | SRV-5 friction and wear tester (reciprocal sliding) | Mildly reduced | Drastically reduced wear rate | researchgate.net |
These studies confirm that the incorporation of this compound, either as a functional group on a polymer or as a surface modifier for nanoparticles, leads to measurable improvements in the tribological properties of lubricant formulations. researchgate.netmdpi.com
The thermal stability of a lubricant is critical for its performance, especially in high-temperature applications such as gas turbine engines. google.com Additives based on organophosphates like this compound can contribute to the enhancement of a lubricant's thermal and oxidative stability. mdpi.com
The chemical structure of this compound, specifically its long alkyl chains, confers greater thermal stability and lower volatility compared to shorter-chain phosphate esters. This makes it suitable for use in high-temperature environments where the lubricant must resist thermal degradation and evaporation.
Research into lubricant compositions for gas turbine engines has shown that the combination of a heat-resistant base oil, such as diisooctyl sebacate (B1225510), with antioxidant additives can significantly improve thermo-oxidative stability at temperatures as high as 200°C. google.com While diisooctyl sebacate is an ester, the principle of using long-chain alkyl groups to enhance thermal properties is shared with this compound.
Furthermore, studies on amine phosphate salts, which are reaction products of acid phosphates and amines, demonstrate their high thermal stability. google.com For instance, an amine phosphate derived from a C16-C20 acid phosphate was shown to be thermally stable up to 233°C, as measured by Differential Scanning Calorimetry (DSC). google.com The molecular weight and structure of dialkyl dithiophosphates have also been found to have a significant effect on their antioxidant performance and thermal stability in lubricating oils. mdpi.com These findings suggest that phosphate-based additives, including this compound, play a role in preventing lubricant breakdown at elevated temperatures, thereby extending the service life of both the lubricant and the machinery. mdpi.comadeka.eu
Tribological Property Investigations in Lubricant Formulations
Corrosion Inhibition Studies and Surface Chemistry
This compound and its salts have demonstrated significant potential as corrosion inhibitors for various metals, particularly in neutral solutions. researchgate.netsemanticscholar.org Their effectiveness stems from their ability to adsorb onto metal surfaces and form protective films that impede the corrosion process.
Adsorption Mechanisms of this compound on Metal Surfaces
The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface. semanticscholar.orgaspur.rs The phosphate group in the molecule plays a crucial role, providing a high adsorption capacity. researchgate.netsemanticscholar.org This adsorption can occur on both pre-oxidized surfaces and those free of surface oxides. semanticscholar.org
The process involves the interaction of the phosphate head with the metal, while the two long octyl chains create a hydrophobic layer. This is a form of chemisorption, where a chemical bond is formed between the inhibitor and the metal surface. ogarev-online.ru For instance, on low-carbon steel in a neutral borate (B1201080) buffer solution, ellipsometric measurements have confirmed the high adsorption capability of sodium dioctyl phosphate (SDOP). researchgate.netsemanticscholar.org The adsorption process can be influenced by factors such as the concentration of the inhibitor and the potential of the metal surface. semanticscholar.org
Studies comparing sodium dioctyl phosphate (SDOP) with its branched isomer, bis(2-ethylhexyl) phosphate (BEHP), have shown that the linear structure of SDOP allows for more efficient packing on the metal surface, leading to better adsorption kinetics and more stable film formation.
Formation and Characterization of Protective Films
Following adsorption, this compound molecules can form a stable and impermeable protective film on the metal surface. aspur.rsvulcanchem.com This film acts as a physical barrier, hindering the diffusion of corrosive species to the metal. aspur.rs The hydrophobic nature of the long alkyl chains in this compound contributes to the formation of these protective films. researchgate.netvulcanchem.com
A key finding is that in the presence of sodium dioctyl phosphate, the passivation of steel can occur even without the formation of a surface oxide layer. researchgate.net This indicates that the protective film formed by the inhibitor itself is sufficient to prevent corrosion. The protective layers formed by SDOP are considered to be of a self-assembling type, and their protective properties can improve with the duration of exposure to the inhibitor solution. semanticscholar.org
The effectiveness of these films has been evaluated using various electrochemical and corrosion testing methods. For example, the protective ability of films formed from solutions containing sodium dioctyl phosphate on aluminum alloys has been assessed by droplet tests and in humid atmosphere and salt spray chambers. ogarev-online.ru These films not only provide immediate protection but can also offer a long-lasting after-effect. ogarev-online.ru
Table 1: Adsorption and Protective Film Characteristics of this compound
| Property | Description | Source(s) |
| Adsorption Mechanism | Chemisorption via the phosphate group onto the metal surface. | researchgate.netsemanticscholar.orgogarev-online.ru |
| Film Formation | Self-assembling, stable, and impermeable hydrophobic film. | semanticscholar.orgaspur.rsvulcanchem.com |
| Protection Type | Acts as a physical barrier to corrosive species. | aspur.rs |
| Oxide Layer | Can passivate steel without the need for a surface oxide layer. | researchgate.net |
| Structural Influence | Linear alkyl chains (like in SDOP) lead to more effective packing and film stability compared to branched chains (like in BEHP). |
Synergistic Effects in Corrosion Inhibitor Formulations
Research has explored the synergistic effects of combining this compound derivatives with other organic and inorganic inhibitors. For instance, a mixture of diisooctyl sebacate, sodium D-gluconate, and zinc sulfate (B86663) was found to act as a mixed-type inhibitor for reinforcing steel, achieving a high inhibition efficiency. researchgate.net In such formulations, different components can target different aspects of the corrosion process; for example, one component might inhibit the anodic reaction while another inhibits the cathodic reaction. semanticscholar.orgresearchgate.net
The combination of phosphate esters with quaternary ammonium (B1175870) compounds has also been shown to be effective for inhibiting ferrous metal corrosion, particularly under downhole conditions in oil wells. google.com The resulting inhibitor film is tenacious and persistent, providing a slick surface that resists the adherence of corrosive deposits like iron sulfide. google.com
Advanced Material Development and Functionalization
Beyond corrosion inhibition, this compound is a valuable compound in the development and functionalization of advanced materials, particularly at the nanoscale.
This compound as a Surface Passivating Ligand for Nanocrystals
In the synthesis of semiconductor nanocrystals, also known as quantum dots, surface ligands are crucial for controlling growth, providing colloidal stability, and passivating surface defects. nih.govacs.org Diisooctylphosphinic acid (DIOPA), a closely related compound, has been effectively used as a surface passivating ligand in the synthesis of magic-sized cadmium selenide (B1212193) (CdSe) and cadmium telluride (CdTe) nanocrystals. sigmaaldrich.cnevitachem.com
The diisooctylphosphinic acid binds to the surface of the growing nanocrystals, which stabilizes them and influences their growth kinetics. evitachem.com This controlled growth leads to the formation of "magic-sized" nanocrystals, which have distinct optical properties due to quantum confinement effects. evitachem.com The strong binding of the ligand to the nanocrystal surface is critical for achieving a narrow size distribution and enhancing their optical characteristics. evitachem.com The replacement of other ligands, such as alkylphosphonic acids, with diisooctylphosphinic acid can lead to this quantized growth. evitachem.com
The branched structure of the isooctyl groups can also play a role in providing steric hindrance, which contributes to the stability of the nanocrystals. nih.gov
Investigation of Copper Ligand Systems in Supercritical CO2
Supercritical carbon dioxide (scCO2) is an environmentally friendly solvent that can be used for various applications, including the extraction of metal ions. researchgate.netthescipub.com For the extraction of metal ions from a matrix, a suitable ligand is required that can form a complex with the metal and is soluble in scCO2. researchgate.netthescipub.com
Diisooctylphosphinic acid has been investigated as a ligand for the extraction of metals in supercritical CO2. sigmaaldrich.cn Specifically, it has been used to study the solubility of copper ligand systems in scCO2. sigmaaldrich.cn The ability of diisooctylphosphinic acid to form complexes with metal ions like copper makes it a candidate for use in supercritical fluid extraction (SFE) processes. researchgate.net These processes can be applied for the remediation of heavy-metal-contaminated materials. researchgate.net The efficiency of such extractions depends on factors like pressure, temperature, and the presence of co-solvents or modifiers. researchgate.netnih.gov
Development of this compound-Modified Nanocomposites (e.g., ZnO)
The integration of this compound (also known as P204) as a surface modifier for nanoparticles represents a significant advancement in the creation of advanced nanocomposites. Research has particularly focused on zinc oxide (ZnO) nanoparticles, leveraging this compound to enhance their dispersion and functional properties within various matrices.
A key method for this modification is the liquid-phase in situ surface modification technique. researchgate.net In this process, raw materials like zinc acetate (B1210297) are used in a solvent such as anhydrous ethanol, with this compound acting as the modifier. researchgate.net This synthesis results in ultra-small ZnO nanoparticles where the this compound is grafted onto the nanoparticle surface, primarily through physical adsorption. researchgate.net Characterization using methods like transmission electron microscopy (TEM), X-ray diffraction (XRD), and Fourier transform infrared spectrometry (FTIR) confirms the structure and morphology of these modified nanoparticles. researchgate.net
One notable application of these nanocomposites is in the field of tribology. When used as an additive in lubricants like alkylnaphthalene, this compound-modified ZnO nanoparticles can significantly reduce the wear rate and mildly decrease the friction coefficient in steel-on-steel contacts. researchgate.net This enhanced performance is attributed to the formation of a composite tribofilm on the rubbed steel surfaces. researchgate.net This film, approximately 20 nm thick, is composed of deposited ZnO nanoparticles acting as a filling phase, bound by phosphates (from the tribochemical reactions of the this compound) and iron oxides (from the steel substrate). researchgate.net
Table 1: Properties of this compound-Modified ZnO Nanoparticles
| Property | Value/Observation | Source |
|---|---|---|
| Synthesis Method | Liquid-phase in situ surface modification | researchgate.net |
| Average Particle Size | ~4 nm | researchgate.net |
| Modifier Content (P204) | ~42% (mass fraction) | researchgate.net |
| Surface Interaction | Physical adsorption of P204 onto ZnO surface | researchgate.net |
| Tribological Effect (0.5% mass fraction in alkylnaphthalene) | Mild reduction in friction coefficient, drastic reduction in wear rate | researchgate.net |
Catalytic Applications Beyond Synthesis
This compound as a Curing Catalyst
This compound and related organophosphate compounds are recognized for their role as catalysts in the curing of various polymer systems. These compounds can function as effective catalysts for condensation reactions, offering an alternative to traditional organometallic catalysts, such as those based on tin. google.com Phosphate condensation reaction catalysts can be used to facilitate the curing of compositions like polyorganosiloxanes, transforming them from a liquid or paste-like state into a solid gum, gel, or rubber. google.com
In the context of epoxy resins, organophosphates are utilized to enhance material properties. While not always used as a primary curing agent, this compound can be a component of coupling agents that modify fillers like ZnO nanoparticles. researchgate.net For example, isopropyl tri(dioctyl phosphate) titanate has been used as a coupling agent to surface-modify silica (B1680970) and ZnO nanoparticles before their introduction into epoxy coatings. researchgate.net This modification improves the dispersion of the nanoparticles and enhances the mechanical properties, chemical resistance, and anti-corrosion capabilities of the cured epoxy resin coating. researchgate.net The phosphate component plays a crucial role in bonding with the nanoparticle surface and ensuring compatibility with the resin matrix.
The catalytic activity of acid phosphates, such as butyl acid phosphate, is explicitly noted for its function as a curing catalyst in industrial applications. polygelglobal.net This suggests that other alkyl acid phosphates, including this compound, possess similar catalytic capabilities for initiating or accelerating curing reactions in polymer systems. Moreover, photolatent organic phosphate catalysts have been developed that can be activated by UV light to catalyze transesterification, enabling controlled bond exchange reactions in dynamic polymer networks. d-nb.info
Table 2: Role of Phosphate Compounds in Curing Systems
| Compound Type | Application | Function | Source |
|---|---|---|---|
| Phosphate Condensation Catalysts | Polyorganosiloxane compositions | Replaces conventional tin catalysts to induce curing via condensation reaction. | google.com |
| Isopropyl tri(dioctyl phosphate) titanate | Epoxy resin coatings with ZnO/Silica fillers | Acts as a coupling agent to improve filler dispersion and enhance final coating properties. | researchgate.net |
| Butyl Acid Phosphate | Industrial polymers | Recommended for use as a curing catalyst. | polygelglobal.net |
Role in Other Reaction Catalysis
Beyond curing, this compound is integral to catalytic systems for other chemical transformations, particularly when complexed with metals. A notable example is its use in a titanium-based complex, dioctyl phosphono phosphate titanate (DP3Ti), for esterification reactions. vulcanchem.com This complex demonstrates high efficiency in catalyzing the reaction between fatty acids and alcohols, outperforming conventional sulfuric acid catalysts by achieving higher selectivity and reducing side reactions. vulcanchem.com The balanced structure of the dioctyl phosphate ligand contributes to the catalyst's performance. vulcanchem.com
In the realm of polymerization, organophosphate complexes of rare-earth metals have shown significant catalytic activity. For instance, a neodymium complex with a structurally similar ligand, bis(2,6-diisopropylphenyl) phosphate, acts as a precatalyst for the polymerization of 1,3-dienes like butadiene and isoprene. iucr.org The composition of the phosphate ligand is crucial as it directly influences the catalytic activity of the system. iucr.org This highlights the broader potential of organophosphates, including this compound, to serve as essential ligands in designing catalysts for specific polymerization processes.
The fundamental chemistry of phosphorus compounds underpins their diverse catalytic roles. nih.gov Organophosphorus compounds can act as nucleophilic catalysts, Lewis bases, or components of more complex catalytic systems, facilitating a wide range of organic reactions. nih.gov Solid acid catalysts based on metal phosphates, such as zirconium titanium phosphate, have also been developed for eco-friendly esterification, demonstrating the versatility of phosphate-based materials in catalysis. tandfonline.com
Table 3: Comparative Catalytic Performance in Oleic Acid + Methanol Esterification
| Catalyst | Turnover Frequency (TOF) (h⁻¹) at 80°C | Selectivity (%) | Source |
|---|---|---|---|
| Dioctyl phosphono phosphate titanate (DP3Ti) | 120 | 98 | vulcanchem.com |
| Sulfuric Acid | 85 | 82 | vulcanchem.com |
Environmental Research and Biotechnological Applications of Diisooctyl Phosphate
Biotransformation and Degradation Pathways
Diisooctyl phosphate (B84403) (DIOP), an organophosphate ester, undergoes degradation in environmental systems primarily through microbial activity. The principal mechanism is the enzymatic breakdown of its chemical structure.
Pathways of Diisooctyl Phosphate Degradation in Environmental Systems
In environmental systems like activated sludge, the biotransformation of non-halogenated organophosphate esters, a class to which DIOP belongs, follows predictable pathways. The degradation is initiated through the hydrolytic cleavage of the P-O-C (phosphoester) bond. researchgate.net This process occurs sequentially.
First, one of the isooctyl ester bonds is cleaved, transforming this compound into isooctyl phosphate (a monoalkyl phosphate) and isooctanol. Subsequently, the second isooctyl group is cleaved, releasing the inorganic phosphate group. Studies on various organophosphate esters in aerobic sludge cultures have identified di-alkyl phosphates as the most predominant initial transformation products. gdut.edu.cn
The primary pathways for the degradation of organophosphate chemicals are:
Phosphotriesterase-mediated de-esterification: This involves the hydrolytic breakdown of the ester linkage, which is a common and effective pathway for degradation. researchgate.net
Microsomal oxidation: This pathway, mediated by P450 enzymes, can also contribute to the transformation of these compounds. researchgate.net
Hydrolysis and Oxidation: In wastewater treatment plants (WWTPs), common microbial biotransformations for organophosphate flame retardants include hydrolysis and oxidation. nih.gov
Under anaerobic conditions, the removal rates of many organophosphate esters can be significant, though alkyl OPEs may exhibit lower anaerobic degradability compared to other types. nih.gov The presence of sufficient nutrient substrates allows anaerobic sludge to produce the necessary enzymes for co-metabolizing organic pollutants. nih.gov
Studies on Enzymatic Activities in Biotransformation Processes
The bioremediation of organophosphate compounds is catalyzed by a specific group of enzymes known as organophosphate-degrading enzymes. These enzymes facilitate the hydrolysis of the phosphoester bonds, detoxifying the compounds. nih.gov Several key enzymes have been identified and studied for their role in this process.
Key Enzymes in Organophosphate Degradation:
Phosphotriesterases (PTEs): This is a major group of enzymes that hydrolyze organophosphates. nih.gov First identified in soil bacteria, PTEs are typically binuclear metalloenzymes that can degrade a wide range of phosphotriesters. anu.edu.au They function through a nucleophilic attack on the phosphorus center, facilitated by metal ions and reactive amino acids in the active site. nih.gov
Organophosphate Hydrolase (OPH): Also known as phosphotriesterase (PTE), OPH was first identified in bacteria that hydrolyzed the pesticide parathion. nih.gov It is highly efficient and can hydrolyze organophosphates with P-O, P-F, P-CN, and P-S bonds. nih.gov
Organophosphate-Degrading Enzyme A (OpdA): Isolated from Agrobacterium radiobacter, OpdA is one of the most efficient OP-degrading enzymes. It possesses a heterobinuclear Fe-Zn metal center and can hydrolyze a broad spectrum of organophosphate pesticides. nih.gov
Paraoxonase (PON1): Produced in the human liver, this enzyme is calcium-dependent and can hydrolyze aryl esters and certain organophosphates. nih.gov Its activity is generally more limited towards bulky organophosphates compared to bacterial PTEs. nih.gov
Glycerophosphodiesterase (GpdQ): Discovered in Enterobacter aerogenes, this enzyme is primarily a phosphodiesterase but also shows promiscuous activity towards phosphotriesters. anu.edu.au
These enzymes, particularly bacterial phosphotriesterases, are considered highly promising for the bioremediation of water and soil contaminated with organophosphate compounds. anu.edu.au
Interactive Table: Key Enzymes in Organophosphate Biotransformation
| Enzyme Name | Abbreviation | Source Organism (Example) | Key Characteristics | Substrate Examples | Citation(s) |
|---|---|---|---|---|---|
| Phosphotriesterase | PTE / OPH | Brevundimonas diminuta | Zinc-dependent; belongs to the amidohydrolase superfamily. | Parathion, Paraoxon | nih.govmdpi.com |
| Organophosphate-Degrading Enzyme A | OpdA | Agrobacterium radiobacter | Heterobinuclear (Fe-Zn) metal center; highly efficient. | Wide variety of OP pesticides, G-type nerve agents. | nih.gov |
| Paraoxonase 1 | PON1 | Human Liver | Calcium-dependent; six-bladed propeller structure. | Paraoxon, Aryl esters | nih.gov |
| Methyl Parathion Hydrolase | MPH | Plesiomonas sp. | Related to the metallo-β-lactamase superfamily. | Methyl parathion | anu.edu.au |
| Glycerophosphodiesterase | GpdQ | Enterobacter aerogenes | Primarily a phosphodiesterase with promiscuous phosphotriesterase activity. | Dimethyl phosphate, Diethyl phosphate | anu.edu.au |
Impact on Microbial Communities and Ecosystem Function
Following a comprehensive search of scientific literature, no specific studies were identified that investigate the influence of this compound on sludge anaerobic fermentation processes, the enhancement of volatile fatty acids production, or electron transfer activity in biological conversion processes. The research in these areas for similarly named compounds, such as Dioctyl Phthalate (B1215562) (a plasticizer with a different chemical structure), is available but does not apply to this compound. Therefore, the following subsections cannot be addressed based on current scientific findings.
Influence on Sludge Anaerobic Fermentation Processes
No data available in the reviewed literature.
Enhancement of Volatile Fatty Acids Production by Microbial Systems
No data available in the reviewed literature.
Electron Transfer Activity in Biological Conversion Processes
No data available in the reviewed literature.
Functional Gene Expression Studies Related to Biotransformation
The biotransformation of organophosphate esters, a class to which this compound belongs, is a key area of environmental research. Studies into related compounds, such as other phosphate flame retardants (PFRs), offer significant insights into the metabolic pathways and genetic mechanisms involved. Research has demonstrated that the metabolism of PFRs is heavily influenced by cytochrome P450 (CYP) enzymes, which are crucial for the biotransformation of a wide range of foreign compounds (xenobiotics). researchgate.net
Functional genomic and metabolomic approaches have been pivotal in elucidating these processes. For instance, in studies involving Triphenyl phosphate (TPhP), a structurally related organophosphate ester, multi-omics analyses revealed that exposure activated xenobiotic metabolism pathways. researchgate.net Advanced metabolomic techniques led to the discovery of eleven distinct biotransformation products of TPhP. Crucially, the levels of these metabolites were found to be highly correlated with the expression levels of multiple xenobiotic metabolism genes, providing a direct link between genetic function and the breakdown of the compound. researchgate.net
Further investigations have highlighted the specific role of certain enzymes. CYP2E1, for example, is identified as being particularly active in the metabolism of many low-molecular-weight chemicals and plays a significant role in the metabolic activation of some PFRs. researchgate.net The biotransformation process, catalyzed by CYP enzymes, typically involves the formation of hydroxylated and/or hydrolytic products. researchgate.net Research into the biotransformation of other complex organic molecules has also confirmed the central role of P450 mono-oxygenase gene clusters in such conversion processes. acs.org These studies collectively indicate that the biotransformation of this compound in biological systems is likely governed by the expression of specific functional genes, particularly those encoding for CYP enzymes and other proteins involved in xenobiotic metabolism.
Remediation Strategies and Environmental Mitigation Research
Application in Wastewater Treatment Methodologies (e.g., Petrochemical Wastewater)
The presence of phosphates, including organophosphates like this compound, in industrial wastewater is a significant environmental concern, as discharge into water bodies can lead to eutrophication. suez.com Petrochemical wastewater is particularly complex, characterized by large volumes and a variable composition that includes organic matter and other pollutants. theseus.fi Consequently, effective remediation strategies are essential.
Wastewater treatment plants (WWTPs), including those processing petrochemical effluents, employ multi-stage processes for phosphorus removal. A common approach involves biological treatment combined with chemical precipitation. The Anoxic/Oxic (A/O) process is one such biological method used in petrochemical wastewater treatment, which can facilitate the removal of phosphorus alongside other organic compounds. theseus.fi
For more stringent discharge limits, tertiary treatment methods are required. suez.com Chemical coagulation and flocculation are widely used, where chemicals are added to precipitate phosphorus, which can then be separated from the water. kemira.com Advanced high-rate clarification technologies have been developed to enhance this process. Ballasted flocculation, for example, uses a weighting agent like microsand along with a polymer to bind to the flocculated particles. This increases their density and allows for much faster settling times and a smaller treatment footprint compared to conventional clarification. westechwater.com
Research and pilot-scale studies demonstrate the effectiveness of these advanced systems. A case study evaluating ballasted flocculation for tertiary phosphorus removal from activated sludge process (ASP) effluent showed consistent and reliable performance, meeting stringent target effluent qualities. westechwater.com
Below is a data table from a pilot study on the RapiSand™ ballasted flocculation system.
Table 1: Performance of Ballasted Flocculation in Treating Activated Sludge Process Effluent This table is interactive. You can sort and filter the data.
| Trial Phase | Target Effluent P (mg/L) | Coagulant Dose (mg/L as Fe) | Influent P Range (mg/L) | Effluent P Range (mg/L) |
|---|---|---|---|---|
| Phase 1 | 0.24 | 15 | 0.44 - 0.72 | 0.17 - 0.24 |
| Phase 2 | 0.16 | 20 | 0.44 - 0.72 | 0.12 - 0.16 |
Data sourced from a pilot-scale evaluation of phosphorus-reduction capabilities of ballasted flocculation. westechwater.com
Another example from a regional wastewater treatment plant highlights typical phosphorus removal from mixed industrial and municipal sources before specific optimization.
Table 2: Influent and Effluent Phosphorus Concentrations at East Moline Regional WWTP (Sep 2020 - May 2024) This table is interactive. You can sort and filter the data.
| Parameter | Average | Minimum | Maximum |
|---|---|---|---|
| Influent TP (mg/L) | 2.68 | 1.10 | 5.30 |
| Effluent TP (mg/L) | 1.90 | 0.77 | 4.60 |
| Removal Efficiency (%) | 29% | - | - |
Data sourced from the East Moline Regional Wastewater Treatment Plant Phosphorus Discharge Optimization Plan. eastmoline.com
These methodologies demonstrate a range of options for mitigating the environmental impact of phosphates in industrial wastewater streams.
Research on Minimizing Environmental Impact of Production and Use
Key research areas include:
Green Synthesis Methods: Developing more energy-efficient synthesis pathways is a primary goal. For example, a 2021 patent described a method for preparing high-purity this compound from octanol (B41247) and phosphoric acid that achieves high purity with reduced energy consumption. Such innovations aim to lower production costs while minimizing environmental harm.
Process Optimization and Waste Reduction: A core principle of sustainable chemistry is to redesign production processes to improve atom economy and generate less waste. decachem.com This involves a comprehensive audit of existing processes to identify sources of waste, high energy use, and emissions. decachem.com
Use of Safer Reagents: Research is underway to replace traditional hazardous or corrosive substances used in production with safer alternatives, such as low-toxicity solvents and additives, without compromising efficiency. decachem.com
Closed-Loop Systems: Implementing closed-loop systems where byproducts and water are recycled back into the manufacturing process can dramatically reduce resource consumption and pollution. decachem.com
These strategies fall under the broader framework of Best Available Techniques (BAT) and Best Environmental Practices (BEP), which guide industries in managing chemicals responsibly throughout their lifecycle to protect human health and the environment. pops.int By integrating these sustainable practices, researchers and manufacturers aim to mitigate the environmental risks associated with the production and use of this compound.
Computational Chemistry and Advanced Modeling of Diisooctyl Phosphate
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations offer a powerful lens to explore the dynamic nature and conformational landscape of flexible molecules like DIOP. The presence of two branched isooctyl chains attached to the phosphate (B84403) core results in a complex potential energy surface with numerous possible conformations.
Conformational Preferences: Studies on analogous branched-chain trialkyl phosphates, such as tri-sec-butyl phosphate (TsBP) and tris(2-methylbutyl) phosphate (T2MBP), reveal that methyl branching significantly influences and reduces the number of stable conformers compared to their linear counterparts. acs.orgnih.govresearchgate.netdntb.gov.ua This reduction is attributed to steric hindrance imposed by the branched alkyl groups, which restricts rotational freedom around the P-O-C-C dihedral angles. For DIOP, the branching at the 6-methylheptyl chain would similarly limit the accessible conformational space. MD simulations, often complemented by Density Functional Theory (DFT) calculations, can map these low-energy conformations and determine their relative populations based on Boltzmann distribution. researchgate.net These simulations are crucial for understanding how the molecule's shape and flexibility influence its physical properties and interactions.
Force Field Calibration: Accurate MD simulations rely on well-parameterized force fields. For organophosphorus compounds, standard force fields like OPLS-AA (Optimized Potentials for Liquid Simulations) are often calibrated using quantum chemical data. figshare.comacs.org Partial atomic charges, a critical parameter, can be derived from DFT calculations to better represent the electrostatic potential around the DIOP molecule. figshare.comacs.org Calibrating the force field specifically for DIOP ensures that the simulations of its liquid state properties, such as density and viscosity, and its behavior in different solvent environments are reliable. figshare.comacs.org
Aggregation and Solvent Effects: MD simulations are also employed to study the aggregation behavior of alkyl phosphates in various media, such as water and nonpolar solvents like n-dodecane. nih.gov These simulations can predict how DIOP molecules might self-associate or interact with solvent molecules, which is fundamental to its application in areas like solvent extraction. The simulations can quantify the Helmholtz energy changes associated with conformational transitions in different diluents, providing a thermodynamic basis for the observed behavior. nih.gov
Table 1: Key Focus Areas of MD Simulations for Alkyl Phosphates
| Simulation Focus | Key Insights Provided for DIOP | Relevant Analogue/Methodology |
| Conformational Analysis | Predicts stable geometries and relative populations of conformers. nih.govresearchgate.net | Tri-sec-butyl phosphate (TsBP), Tris(2-methylbutyl) phosphate (T2MBP) nih.govresearchgate.net |
| Force Field Development | Calibrates parameters (e.g., partial charges) for accurate property prediction. figshare.com | OPLS-AA calibration with DFT-derived charges figshare.comacs.org |
| Aggregation Behavior | Simulates self-association in different solvents (e.g., water, dodecane). nih.gov | Tributylphosphate (TBP) nih.gov |
| Interfacial Dynamics | Models behavior at liquid-liquid interfaces, crucial for extraction processes. mdpi.com | Cetyl phosphate on mineral surfaces mdpi.com |
Quantum Chemical Calculations for Reactivity and Interaction Mechanisms
Quantum chemical (QC) calculations, particularly those using Density Functional Theory (DFT), provide detailed electronic-level information about DIOP's reactivity, stability, and interaction mechanisms. nih.govbiorxiv.orgprereview.org
Electronic Properties and Reactivity: DFT calculations are used to determine key electronic descriptors that govern reactivity. biorxiv.orgprereview.org These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. biorxiv.orgprereview.org For DIOP, a smaller gap would suggest higher reactivity. Another important descriptor is the molecular electrostatic potential (MEP) map, which visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive) and nucleophilic (negative) sites. biorxiv.orgprereview.org The phosphoryl oxygen (P=O) in DIOP is a primary site for electrophilic attack and coordination with metal ions.
Thermochemical Properties and Bond Energies: QC methods can accurately predict fundamental thermochemical properties like enthalpies of formation (ΔfH298°), standard entropies (S298°), and heat capacities (Cp°(T)). nih.gov These data are often difficult to obtain experimentally for complex molecules. nih.gov Furthermore, bond dissociation energies (BDE) can be calculated to analyze the thermal stability of the molecule, predicting which bonds are most likely to break under thermal stress. nih.govvulcanchem.com For DIOP, this would involve analyzing the P-O and C-O bonds in the ester linkages.
Interaction Mechanisms: DFT is instrumental in studying the non-covalent interactions between DIOP and other molecules, such as metal ions or solvent molecules. In solvent extraction, for instance, DFT calculations can model the complex formed between DIOP and a metal ion, elucidating the geometry, binding energy, and nature of the coordinating bonds. These calculations help explain the selectivity of organophosphorus extractants for certain metals. mdpi.com By altering the heteroatoms (e.g., replacing oxygen with sulfur), the metal affinity of the ligand can be modified, a principle guided by Pearson's Hard and Soft Acids and Bases (HSAB) theory. mdpi.com
Table 2: Common Quantum Chemical Methods and Their Applications to DIOP
| Method/Theory | Application to DIOP | Predicted Properties |
| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity. biorxiv.orgnih.gov | HOMO-LUMO gap, MEP, reaction barriers. biorxiv.orgprereview.org |
| Composite Methods (e.g., CBS-QB3) | High-accuracy determination of thermochemical data. nih.gov | Enthalpies of formation, entropies, heat capacities. nih.gov |
| Ab Initio Methods | Study of reaction mechanisms and bond analysis. igns.gov.ua | Bond dissociation energies, transition state geometries. nih.gov |
| GIAO (Gauge-Including Atomic Orbital) | Prediction of NMR chemical shifts for structural analysis. rsc.orgrsc.org | 31P NMR chemical shifts. rsc.orgrsc.org |
Predictive Modeling for Material Performance and Environmental Behavior
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are essential for forecasting the performance and environmental impact of DIOP without extensive experimental testing. researchgate.netconicet.gov.ar
Modeling Environmental Fate: The environmental fate of organophosphorus compounds is influenced by properties like water solubility, vapor pressure, and partition coefficients (e.g., K_ow). acs.orgosti.gov In silico tools and QSAR models can predict these fundamental physicochemical parameters. acs.org For novel or less-studied organophosphate esters, prediction strategies are often established based on molecular weight and structure. acs.org Models like HYDROWIN can estimate hydrolysis rates, while BIOWIN can predict biodegradability, giving insights into DIOP's persistence in the environment. researchgate.net These models are crucial for environmental risk assessment, helping to predict how a compound will partition between air, water, and soil, and how quickly it might degrade. frontiersin.org
Predicting Toxicity: QSAR models are widely used to predict the toxicity of organophosphates. researchgate.netbenthamscience.commdpi.com By correlating molecular descriptors (e.g., electronic, topological, and steric properties) with observed toxicity data from analogous compounds, these models can estimate the potential toxicity of DIOP. benthamscience.com For instance, models have been developed to predict acute oral toxicity (LD₅₀) and the inhibition of enzymes like acetylcholinesterase. researchgate.netbenthamscience.com This predictive capability is vital for screening and prioritizing chemicals for further toxicological evaluation.
Material Performance Prediction: In its role as a plasticizer or flame retardant, the performance of DIOP depends on its compatibility with polymer matrices and its thermal stability. Computational modeling can predict these properties. DFT studies can assess thermal stability by calculating bond dissociation energies, while MD simulations can model polymer compatibility. vulcanchem.com These predictive tools can guide the design of more effective additives by simulating how structural modifications to the DIOP molecule would affect its performance characteristics. vulcanchem.com
In Silico Studies of Molecular Interactions in Applied Systems
In silico techniques, particularly molecular docking and molecular dynamics, are used to simulate the specific interactions of DIOP in applied contexts, such as solvent extraction and biological systems.
Solvent Extraction Mechanisms: DIOP is a member of the organophosphorus extractant family, which is widely used in hydrometallurgy. metalleaching.com Molecular modeling is used to understand the extraction mechanism at an atomic level. Simulations can reveal how DIOP molecules form reversed micelles in a nonpolar diluent and how these aggregates facilitate the transfer of metal ions from an aqueous phase to the organic phase. osti.gov The structure of the metal-extractant complex, including coordination numbers and bond lengths, can be precisely modeled, explaining the selectivity for different metals. mdpi.com
Interaction with Biological Macromolecules: Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.combiorxiv.org Studies on other organophosphates have used docking to investigate their interactions with proteins like human serum albumin (HSA) and acetylcholinesterase. biorxiv.orgnih.govresearchgate.net For DIOP, docking could predict its binding affinity and interaction sites with key biological targets. biorxiv.orgbiorxiv.org Such studies, often followed by MD simulations to confirm the stability of the docked complex, provide molecular-level insights into potential mechanisms of bioaccumulation and toxicity. biorxiv.orgprereview.orgresearchgate.net For example, a docking study on a similar compound, diisooctyl phthalate (B1215562), identified its binding energy with fungal chitin (B13524) synthase, suggesting a potential mechanism for its observed antifungal activity. researchgate.net
Q & A
Q. What analytical techniques are recommended for quantifying diisooctyl phosphate in environmental samples?
UV-Vis spectrophotometry with phosphate-specific assays is commonly used. Establish a calibration curve using standard solutions (e.g., 0–100 µM) and measure absorbance at 880 nm after reaction with ammonium molybdate and ascorbic acid. Use regression analysis (e.g., Excel LINEST function) to determine slope, intercept, and R² values for quantification . For complex matrices, coupling with liquid-liquid extraction (using benzene or alcohols) improves specificity, as this compound is soluble in organic solvents .
Q. What experimental precautions are critical when handling this compound?
Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as it is corrosive and hydrolyzes under moisture to release phenols . Store in airtight containers at ambient temperature, away from oxidizers. Hydrolysis products (e.g., free phenols) require separate waste disposal via certified hazardous waste handlers .
Q. How can this compound derivatives be characterized spectroscopically?
Employ P NMR to confirm phosphate ester bonding (δ ~0–5 ppm for alkyl phosphates). IR spectroscopy identifies P=O stretching (~1250 cm⁻¹) and P-O-C vibrations (~1050 cm⁻¹). Solubility in benzene or ethanol facilitates sample preparation .
Advanced Research Questions
Q. How can discrepancies in hydrolysis kinetics of this compound under varying pH be resolved?
Replicate experiments under controlled pH (e.g., 3–10) using buffered solutions. Monitor hydrolysis via P NMR or HPLC-UV to track degradation products. Apply ANOVA to assess variance between trials and use Arrhenius modeling to extrapolate rate constants. Conflicting data may arise from impurities or temperature fluctuations; ensure rigorous pH calibration and inert atmospheres .
Q. What computational approaches model this compound’s interaction with metal ions in extraction processes?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) optimize geometry and binding energies between phosphate groups and metals (e.g., Cu²⁺, Fe³⁺). Molecular dynamics (MD) in solvent models (e.g., water/octanol) predict extraction efficiency. Validate with experimental logP values and compare with organophosphate class data .
Q. How can systematic reviews address conflicting ecotoxicological data for this compound?
Conduct a meta-analysis of acute/chronic toxicity studies (e.g., LC50 in Daphnia magna), stratifying by test conditions (pH, salinity). Apply QSAR models to extrapolate from organophosphate class data, noting structural similarities (e.g., ester chain length). Highlight gaps in chronic exposure studies and recommend standardized OECD test protocols .
Q. Methodological Notes
- Data Contradictions : Use Bland-Altman plots to assess inter-lab variability in hydrolysis rates .
- Toxicity Extrapolation : Cross-reference with organophosphate class mechanisms (e.g., acetylcholinesterase inhibition) while accounting for this compound’s unique hydrophobicity .
- Synthesis Reproducibility : Document reaction conditions (e.g., stoichiometry, catalyst purity) per IUPAC guidelines to mitigate batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
